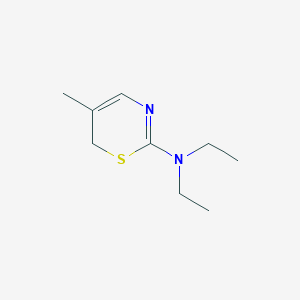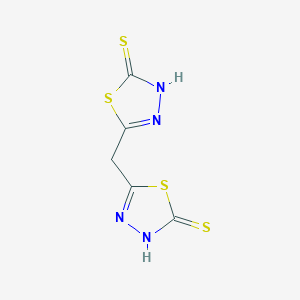
5,5'-Methylenedi(1,3,4-thiadiazole-2(3H)-thione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Methylenedi(1,3,4-thiadiazole-2(3H)-thione) is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-Methylenedi(1,3,4-thiadiazole-2(3H)-thione) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Scientific Research Applications
5,5’-Methylenedi(1,3,4-thiadiazole-2(3H)-thione) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives:
Thiosemicarbazones: Compounds with sulfur and nitrogen atoms that exhibit similar chemical properties.
Uniqueness
5,5’-Methylenedi(1,3,4-thiadiazole-2(3H)-thione) is unique due to its specific structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
70066-79-4 |
|---|---|
Molecular Formula |
C5H4N4S4 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
5-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)methyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C5H4N4S4/c10-4-8-6-2(12-4)1-3-7-9-5(11)13-3/h1H2,(H,8,10)(H,9,11) |
InChI Key |
XUFJHTRVFXOZOI-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNC(=S)S1)C2=NNC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


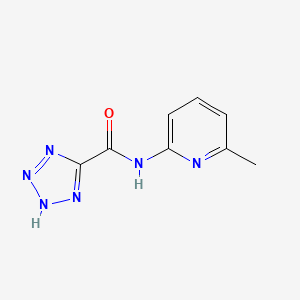
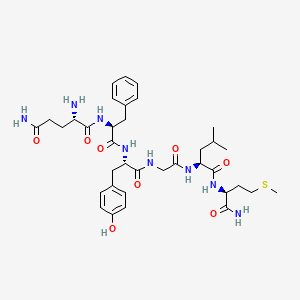
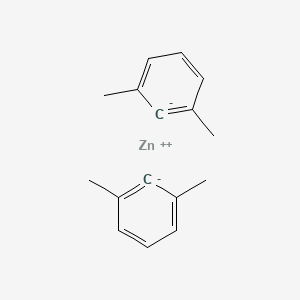
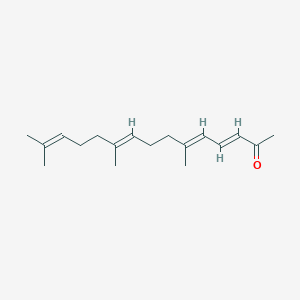
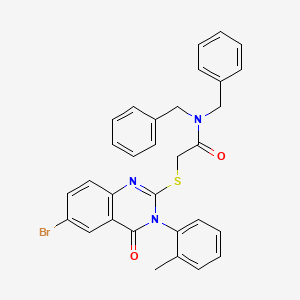

![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)
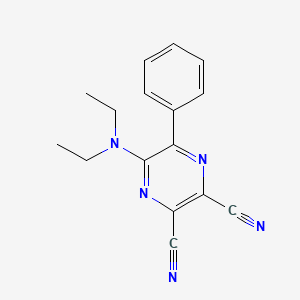
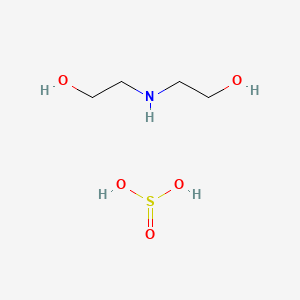
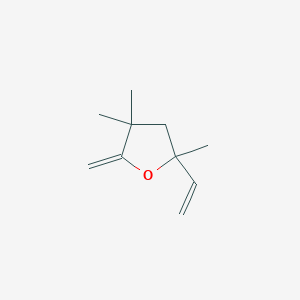
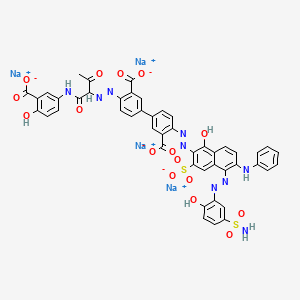
![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)
